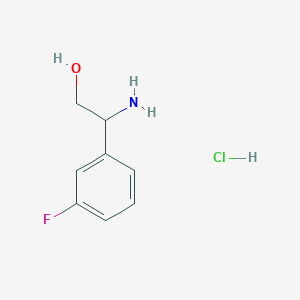

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(3-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like crystallization and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction could produce 3-fluoro-β-phenylethylamine .

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

Industry: It serves as a building block in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

Substituent Effects

- Fluorine Position: Meta-fluorine (3-position) optimizes steric and electronic interactions compared to ortho- or para-substituted analogs. For example, (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8) has a lower similarity score (0.96 vs. 0.98 for the 3-fluoro analog), suggesting positional sensitivity in biological activity .

- In contrast, trifluoromethyl groups (CAS 1394822-95-7) enhance lipophilicity and metabolic stability .

- Halogen Diversity : Chlorine substitution (CAS 1269652-47-2) increases molecular weight and polarizability, which may improve target affinity but reduce aqueous solubility .

Backbone Modifications

- Replacing the ethanol group with acetic acid (e.g., 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, CAS 1137474-81-7) introduces a carboxylic acid, significantly altering pKa (≈2–3 for carboxylic acid vs. ≈9–10 for ethanol) and solubility profiles .

Biological Activity

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a chiral compound with the molecular formula C₉H₁₂ClFN O and a molecular weight of approximately 201.65 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an amino alcohol structure characterized by a hydroxyl group and an amino group, which facilitate hydrogen bonding interactions. These interactions enhance the compound's reactivity in biological environments, allowing it to engage with various biological targets effectively.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In comparative studies, it demonstrated effective scavenging of free radicals, which is crucial for protecting cells from oxidative stress. This property may have implications for preventing cellular damage in various diseases .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains. For instance, it has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for various strains indicate moderate to good activity, suggesting its potential use in treating infections .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Bacillus subtilis | 4.69 - 22.9 | Moderate to Good |

| Staphylococcus aureus | 5.64 - 77.38 | Moderate to Good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

3. Receptor Modulation

The compound may influence neurotransmitter receptors, which could be beneficial in treating neurological disorders. Its ability to modulate synaptic transmission highlights its potential as a therapeutic agent for conditions such as anxiety and depression.

4. Anticoagulant Activity

Preliminary studies suggest that amino alcohols can affect coagulation pathways, indicating potential applications in managing thrombotic conditions.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors:

- Enzyme Modulation : The compound acts as an inhibitor or modulator of enzyme activity, influencing neurotransmitter systems and other physiological processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, affecting synaptic transmission.

- Antioxidant Mechanism : The hydroxyl group facilitates the scavenging of free radicals, providing protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : In vitro assays demonstrated that the compound scavenged free radicals more effectively than standard antioxidants like curcumin, suggesting its role in cellular protection against oxidative stress.

- Antimicrobial Evaluation : A comparative study noted that the compound exhibited notable antibacterial activity against E. coli and S. aureus, with MIC values indicating its potential as an antimicrobial agent .

- Neuropharmacological Research : Investigations into receptor modulation highlighted its effects on neurotransmitter systems, suggesting possible applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.